O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate
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Overview
Description
O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate is a chemical compound with the molecular formula C10H23O2PS2. It is a type of organophosphorus compound that contains both sulfur and phosphorus atoms. This compound is known for its use in various industrial applications, particularly as an additive in lubricants and oils to enhance their performance and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The reaction is carried out under controlled conditions to ensure the formation of the desired dithiophosphate ester. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2PS2H+H2S
In this reaction, R represents the alkyl groups sec-butyl and 1,3-dimethylbutyl. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and sulfates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and alcohols.
Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives and sulfates.
Hydrolysis: Phosphoric acid and corresponding alcohols.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Widely used as an additive in lubricants, hydraulic fluids, and motor oils to enhance anti-wear properties and reduce friction
Mechanism of Action
The mechanism of action of O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate involves its interaction with metal surfaces and formation of protective films. The compound forms a thin layer on metal surfaces, which reduces friction and wear. This protective layer is formed through the adsorption of the dithiophosphate molecules onto the metal surface, followed by chemical reactions that create a durable film .
Comparison with Similar Compounds
Similar Compounds
Zinc dialkyldithiophosphates (ZDDP): These compounds are similar in structure and function, often used as additives in lubricants.
Phosphorodithioic acid derivatives: These compounds share similar chemical properties and applications.
Uniqueness
O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties. The sec-butyl and 1,3-dimethylbutyl groups contribute to its effectiveness as a lubricant additive, offering superior anti-wear and friction-reducing properties compared to other similar compounds .
Properties
Molecular Formula |
C10H23O2PS2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
butan-2-yloxy-(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-6-9(4)11-13(14,15)12-10(5)7-8(2)3/h8-10H,6-7H2,1-5H3,(H,14,15) |
InChI Key |
KRJZWRMOMAVUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OC(C)CC(C)C)S |
Origin of Product |
United States |
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